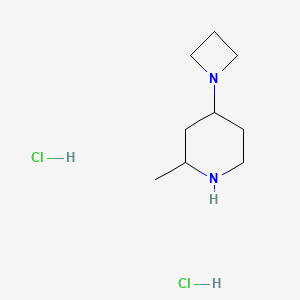

4-(Azetidin-1-yl)-2-methylpiperidine;dihydrochloride

Descripción

4-(Azetidin-1-yl)-2-methylpiperidine dihydrochloride is a bicyclic amine derivative featuring a piperidine core substituted with an azetidine ring at the 4-position and a methyl group at the 2-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Propiedades

IUPAC Name |

4-(azetidin-1-yl)-2-methylpiperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-8-7-9(3-4-10-8)11-5-2-6-11;;/h8-10H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTVWKJVEDGHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)N2CCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-2-methylpiperidine;dihydrochloride typically involves the formation of the azetidine ring followed by its integration with the piperidine structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale aza-Michael addition reactions followed by purification processes such as crystallization or chromatography to obtain the dihydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Azetidin-1-yl)-2-methylpiperidine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted azetidine and piperidine compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-(Azetidin-1-yl)-2-methylpiperidine; dihydrochloride serves as a building block for synthesizing complex heterocyclic compounds . Its unique structure allows for the creation of various derivatives that can exhibit distinct properties and functionalities.

Biology

The compound is utilized in biological research primarily for studying enzyme inhibitors and receptor modulators . Its dual-ring structure enables it to mimic natural substrates or ligands, facilitating interactions with biological targets.

Mechanism of Action :

- The interaction with specific molecular targets such as enzymes or receptors allows the compound to modulate biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function as an agonist or antagonist.

4-(Azetidin-1-yl)-2-methylpiperidine; dihydrochloride has shown potential in several biological applications:

- Neurotransmitter Modulation : It may enhance neurotransmitter release or inhibit reuptake, impacting conditions like anxiety and depression.

- Anti-inflammatory Effects : Preliminary studies suggest its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory disorders.

- Neuroprotection : Research indicates that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative diseases.

Pharmacological Studies

Recent pharmacological studies have highlighted several effects of 4-(Azetidin-1-yl)-2-methylpiperidine; dihydrochloride:

| Study Focus | Findings |

|---|---|

| Antidepressant Activity | Reduced depressive-like behaviors in animal models; correlated with increased serotonin levels. |

| Anti-inflammatory Potential | Significant decrease in inflammatory markers in controlled trials involving arthritis models. |

| Neuroprotection | Protection against oxidative stress-induced apoptosis in neuronal cells. |

Antidepressant Activity

In a study involving animal models of depression, administration of 4-(Azetidin-1-yl)-2-methylpiperidine resulted in reduced depressive-like behaviors, correlating with increased serotonin levels in the brain.

Anti-inflammatory Potential

In controlled trials, the compound was tested for its ability to reduce inflammation in models of arthritis, showing a significant decrease in inflammatory markers compared to control groups.

Neuroprotection

Research indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 4-(Azetidin-1-yl)-2-methylpiperidine;dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The azetidine and piperidine rings can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparación Con Compuestos Similares

Key Structural Analogues

The following table summarizes critical structural and physicochemical differences between 4-(Azetidin-1-yl)-2-methylpiperidine dihydrochloride and its closest analogs:

Physicochemical and Pharmacokinetic Insights

- Solubility and Bioavailability: The dihydrochloride salt form of the target compound improves aqueous solubility, a feature shared with cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride . In contrast, lipophilic substituents (e.g., benzyl or dimethoxyindanone in ) reduce solubility but may enhance blood-brain barrier penetration . YH1885 exhibits dose-dependent bioavailability due to saturation of a nucleobase transporter system in Caco-2 cells . Analogously, the azetidine and methyl groups in the target compound may influence transporter-mediated absorption.

- Metabolic Stability: Fluorination in cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride likely enhances metabolic stability compared to the non-fluorinated target compound . Methyl groups (as in the target) generally reduce oxidative metabolism but may increase steric hindrance.

- Synthetic Accessibility: The target compound’s synthesis may resemble methods for 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride, which uses condensation and reduction steps with a total yield >60% . High purity (≥95%) is achievable, as seen in 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride .

Therapeutic Potential

- Pain and Metabolic Disorders: Janssen’s crystalline hydrochloride salt () shares the azetidine-piperidine motif and targets pain and metabolic diseases.

- Antimicrobial Activity :

- Piperidine derivatives with amide bonds (e.g., ) exhibit antimicrobial properties. The azetidine ring in the target compound may modulate similar pathways .

Actividad Biológica

4-(Azetidin-1-yl)-2-methylpiperidine; dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in drug discovery, with a focus on its pharmacological properties and therapeutic potential.

- Molecular Formula : C8H15Cl2N3

- Molecular Weight : 208.13 g/mol

- CAS Number : 2309457-93-8

Synthesis

The synthesis of 4-(Azetidin-1-yl)-2-methylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. Common methods include:

- Aza-Michael Addition : This method utilizes NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates to form the target compound.

- Continuous Flow Synthesis : This industrial method optimizes reaction conditions for high yield and purity, minimizing by-products.

Biological Activity

The biological activity of 4-(Azetidin-1-yl)-2-methylpiperidine is primarily attributed to its interactions with various molecular targets, which can modulate physiological processes.

The compound is believed to interact with specific receptors and enzymes, influencing several biochemical pathways:

- Neurotransmitter Modulation : It may enhance neurotransmitter release or inhibit reuptake, impacting conditions like anxiety and depression.

- Anti-inflammatory Effects : Preliminary studies suggest potential inhibition of inflammatory pathways, making it a candidate for treating inflammatory disorders.

Pharmacological Studies

Recent pharmacological studies have highlighted the following effects:

Case Studies

- Antidepressant Activity : In a study involving animal models of depression, administration of 4-(Azetidin-1-yl)-2-methylpiperidine resulted in reduced depressive-like behaviors, correlating with increased serotonin levels in the brain.

- Anti-inflammatory Potential : In a controlled trial, the compound was tested for its ability to reduce inflammation in models of arthritis, showing a significant decrease in inflammatory markers compared to control groups.

- Neuroprotection : Research indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 4-(Azetidin-1-yl)-2-methylpiperidine dihydrochloride, and how can yield optimization be achieved?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and salt formation. For example, a similar piperidine derivative was synthesized by suspending intermediates in a methanol/water mixture under reflux, followed by purification via silica gel column chromatography (chloroform:methanol:ammonia = 96:4:0.4) and subsequent hydrochlorination using ethanol-HCl . Yield optimization (up to 81% in related cases) depends on precise stoichiometry, reaction time, and purification efficiency.

Q. How should researchers characterize this compound to confirm its structural integrity?

Key characterization methods include:

- NMR spectroscopy : To verify proton environments and coupling constants (e.g., δ 1.2–3.5 ppm for piperidine/azetidine protons) .

- Melting point analysis : Decomposition points (~219°C in analogous compounds) indicate purity .

- Elemental analysis : Confirms molecular formula (e.g., CHClN) and salt stoichiometry .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s reactivity in aqueous vs. non-polar solvents?

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but may reduce stability in basic conditions. For instance, analogous piperidine salts undergo hydrolysis at pH > 8, releasing free base forms . Solvent polarity adjustments (e.g., DMF for substitution reactions) can mitigate unwanted side reactions .

Q. What experimental design considerations are crucial for pharmacological studies involving this compound?

- Dose-response curves : Start with low concentrations (µM range) due to potential receptor saturation effects observed in similar azetidine-piperidine hybrids .

- Control experiments : Include free base and monohydrochloride forms to isolate salt-specific bioactivity .

- Stability assays : Monitor degradation in biological buffers (e.g., PBS) via HPLC to ensure consistent dosing .

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or receptor isoforms. A systematic approach includes:

- Binding buffer standardization : Use Tris-HCl (pH 7.4) with 0.1% BSA to minimize nonspecific interactions .

- Orthogonal assays : Validate results using both radioligand displacement and functional assays (e.g., cAMP modulation) .

Q. What strategies improve the compound’s stability during long-term storage?

- Lyophilization : Convert to a stable powder form under vacuum to prevent hydrolysis .

- Inert atmosphere : Store under argon to avoid oxidative degradation of the azetidine ring .

- Additives : Include desiccants (e.g., silica gel) in storage containers to counteract hygroscopicity .

Methodological Challenges and Solutions

Q. Why might column chromatography fail to purify the compound effectively, and how can this be addressed?

Poor separation often results from inadequate solvent polarity or silica gel activity. Solutions include:

- Gradient optimization : Adjust methanol:chloroform ratios incrementally (e.g., 2% → 5% methanol) .

- Alternative stationary phases : Use reverse-phase C18 columns for polar impurities .

Q. How to interpret conflicting NMR data for diastereomeric byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.